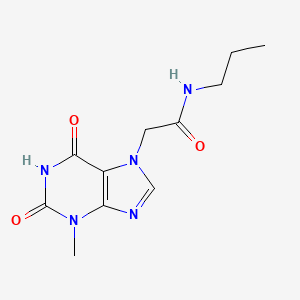

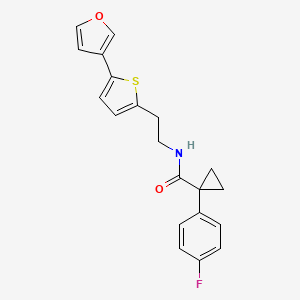

![molecular formula C12H8ClN3O B2862751 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline CAS No. 1368781-92-3](/img/structure/B2862751.png)

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline” is a chemical compound that contains a pyrimidine moiety . Pyrimidine is a basic structure in medicinal chemistry and is known for its wide range of pharmacological activities . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of such compounds often involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of “5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline” is complex. It includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex. For example, a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid, mediated by PPA, followed by amide bond formation between the amino group and the relevant heteroaryl carboxylic acid using EDCI and DMAP .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline and its derivatives exhibit a broad range of applications in synthetic organic chemistry, especially in the synthesis of complex heterocyclic compounds. For instance, a related compound, 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol, was synthesized through a Pd-catalyzed arylation process. This method demonstrates the utility of chloro-oxazolo[4,5-b]pyridinyl derivatives in constructing biologically relevant molecules (Sakee & Grigg, 2009).

Applications in Dye and Pigment Chemistry

Derivatives of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline have been explored for their potential in dye and pigment chemistry. Specifically, diazotization and coupling reactions involving 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines resulted in monoazo dyes suitable for coloring polyamide fabrics. This research highlights the adaptability of oxazolo[4,5-b]pyridine derivatives in the development of new dyes with potential industrial applications (Barni et al., 1985).

Role in Medicinal Chemistry

The structure of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline derivatives lends itself to medicinal chemistry applications, where these compounds serve as key intermediates in the synthesis of pharmacologically active molecules. Research into pyrazolopyridine azo compounds, for instance, utilized a similar synthetic pathway to produce dyes that were applied to polyester garments, demonstrating not only their chemical versatility but also their potential in biomedical textile applications (Gaffer & Khattab, 2017).

Eigenschaften

IUPAC Name |

5-chloro-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSFPYIUGUHCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

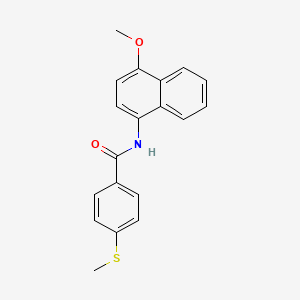

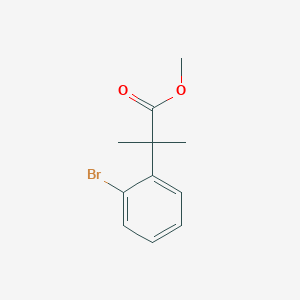

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)

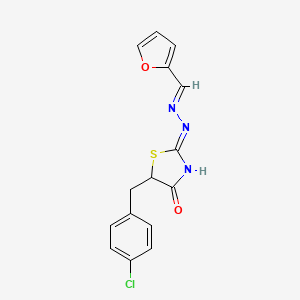

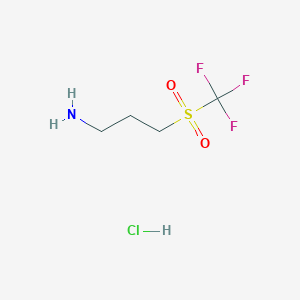

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)

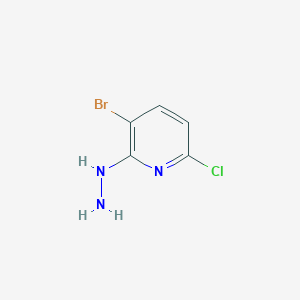

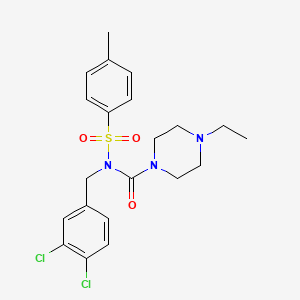

![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)

![5-Phenyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2862680.png)

![N-(2,5-Dimethoxyphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2862682.png)

![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)